![molecular formula C18H21ClN6S B4631753 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea
Übersicht
Beschreibung
Thioureas containing pyrazole rings are a class of compounds with significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in various fields. The compound belongs to this class, featuring both pyrazole and thiourea functional groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of appropriate precursors, such as chloromethyl pyrazolines or acyl chlorides, with thiourea or its derivatives. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide can undergo an ANRORC rearrangement followed by N-formylation, resulting in complex thiourea derivatives (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, revealing intricate details about the arrangement of atoms and the geometry of the molecule. For example, N-Benzoyl-N‘-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea was characterized through single-crystal X-ray diffraction, providing insights into the spatial arrangement of its functional groups (Xiao‐Hong Zhang et al., 2011).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For example, their reactivity with phenacyl bromides can lead to the synthesis of trisubstituted thiazoles via a 1,3-pyridyl shift, demonstrating their potential in synthesizing heterocyclic compounds (Count & Jarvis, 1977).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through various analytical techniques, including IR, NMR, and mass spectroscopy.
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental to their application in organic synthesis and potential biological activities. Studies have shown that these compounds can exhibit significant anticancer activities, further highlighting the importance of understanding their chemical properties (İ. Koca et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism
A study on the Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with Thiourea highlighted the reaction mechanism involving ANRORC rearrangement, which is an addition of the nucleophile, ring opening, and ring closure process followed by N-formylation. This process yields N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing a method of creating complex pyrazole derivatives (Ledenyova et al., 2018).
Bioactivity and Anticancer Potential
Research on Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives presented the synthesis of sixteen novel pyrazole acyl thiourea derivatives, which were tested for their antifungal and anti-TMV activities. Some synthesized compounds displayed significant antifungal activities, indicating the potential use of these derivatives in developing antifungal agents (Wu et al., 2012).
Anticancer Activity
Another study focused on Synthesis and Apoptotic Activity of New Pyrazole Derivatives in Cancer Cell Lines , where new pyrazole thiourea chimeric derivatives were synthesized and their apoptotic effects studied in human cancer cells. The findings indicated that some compounds, especially N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, exhibited significant apoptosis-inducing effects, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).
Antidiabetic Agents
The Synthesis and Biological Evaluation of Fluoropyrazolesulfonylurea and Thiourea Derivatives as Possible Antidiabetic Agents explored the preparation of fluorinated pyrazoles, benzenesulfonylurea, and thiourea and their derivatives as hypoglycemic agents. Preliminary biological screening of these compounds revealed significant antidiabetic activity, indicating their potential for future drug discovery in the management of diabetes (Faidallah et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[1-(2-ethylpyrazol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-3-25-17(8-9-20-25)13(2)22-18(26)23-16-10-21-24(12-16)11-14-4-6-15(19)7-5-14/h4-10,12-13H,3,11H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCHANQEGYHALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
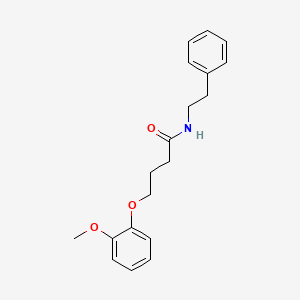
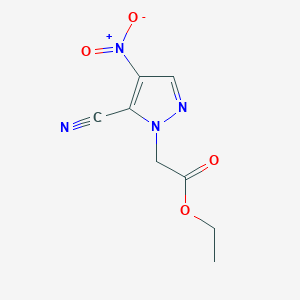
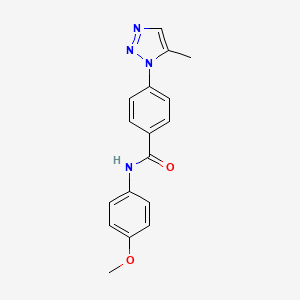

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)
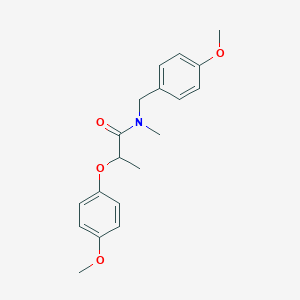
![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)
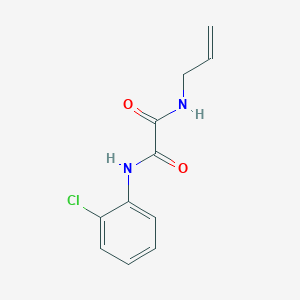
![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)